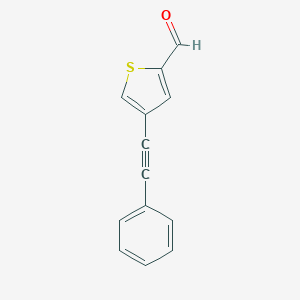

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Descripción general

Descripción

El clorhidrato de MRZ-99030 es una molécula pequeña con actividad neuroprotectora, principalmente conocida por su papel como modulador de la agregación de β-amiloide. Este compuesto ha mostrado promesa en la protección de las células ganglionares de la retina y los axones en modelos de glaucoma y degeneración macular relacionada con la edad

Métodos De Preparación

La síntesis del clorhidrato de MRZ-99030 implica varios pasos, incluyendo resonancia de plasmones de superficie, dispersión de luz dinámica, microscopía de fuerza atómica, espectroscopia de CD, SDS PAGE, Western blots, transferencia de energía de resonancia de fluorescencia, microscopía electrónica de transmisión, tinción con tioflavina-T, potenciación a largo plazo y técnicas de patch clamp . Estos métodos ayudan en la preparación y caracterización del compuesto, asegurando su eficacia y estabilidad.

Análisis De Reacciones Químicas

El clorhidrato de MRZ-99030 experimenta varias reacciones químicas, centrándose principalmente en su interacción con las especies de β-amiloide. Promueve la formación de grandes especies de β-amiloide globulares amorfas, previniendo la formación de especies tóxicas de β-amiloide oligoméricas . Esta modulación se logra a través de una vía no amiloidogénica de autopropagación, reduciendo la cantidad de especies intermedias tóxicas solubles de β-amiloide oligoméricas .

Aplicaciones Científicas De Investigación

Organic Electronics

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde has shown promise in the development of organic semiconductors. Its structure allows for effective π-conjugation, which is essential for charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form thin films with good electrical properties makes it a candidate for further research in this area.

Fluorescent Materials

The compound exhibits fluorescent properties, making it suitable for applications in optoelectronic devices. Research has indicated that derivatives of thiophene can be used as fluorescent probes or dyes in biological imaging due to their stability and brightness.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are often explored for their biological activities. Preliminary studies suggest that this compound may possess anti-cancer properties, potentially inhibiting tumor growth through specific biochemical pathways. Further investigations are required to elucidate its mechanism of action and therapeutic potential.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as cross-coupling reactions. Its functional groups enable the introduction of different substituents, facilitating the development of new materials with tailored properties.

Case Study 1: Organic Photovoltaics

A study published in Advanced Functional Materials investigated the use of thiophene-based compounds in organic photovoltaic cells. The research highlighted how incorporating this compound into polymer blends improved device efficiency due to enhanced charge mobility and light absorption characteristics.

Case Study 2: Biological Imaging

Research featured in Journal of Fluorescence explored the application of thiophene derivatives as fluorescent markers in cellular imaging. The study demonstrated that compounds like this compound could effectively label cancer cells, providing insights into cellular processes and aiding in diagnostics.

Summary Table of Applications

| Application Area | Description | Reference Source |

|---|---|---|

| Organic Electronics | Potential use in OLEDs and solar cells | Advanced Functional Materials |

| Fluorescent Materials | Application as fluorescent probes for biological imaging | Journal of Fluorescence |

| Medicinal Chemistry | Investigated for anti-cancer properties | Various medicinal chemistry journals |

| Synthesis of Novel Compounds | Building block for creating complex organic molecules | Organic Synthesis Reports |

Mecanismo De Acción

El mecanismo de acción del clorhidrato de MRZ-99030 implica su papel como modulador de la agregación de β-amiloide. Previene la formación de especies solubles tóxicas de β-amiloide oligoméricas promoviendo la formación de agregados grandes, no amiloidogénicos, amorfos de β-amiloide . Esta modulación reduce la cantidad de especies intermedias tóxicas solubles de β-amiloide oligoméricas, proporcionando así neuroprotección . La afinidad del compuesto por β-amiloide1-42 es de aproximadamente 28,4 nM, y requiere un exceso de 10-20 veces sobre β-amiloide para una modulación eficaz .

Comparación Con Compuestos Similares

El clorhidrato de MRZ-99030 es único en su capacidad para modular la agregación de β-amiloide sin prevenir las interacciones directas proteína-proteína entre las especies monoméricas de β-amiloide . Compuestos similares incluyen antagonistas del receptor N-metil-D-aspartato como dizocilpina y anticuerpos de β-amiloide . El clorhidrato de MRZ-99030 destaca por su mecanismo específico de promoción de la agregación no amiloidogénica de β-amiloide y su potencial para la administración tópica en el tratamiento del glaucoma y la degeneración macular relacionada con la edad .

Actividad Biológica

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, with the CAS number 175203-58-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C13H10OS

- Molecular Weight : 212.27 g/mol

- IUPAC Name : 4-(2-phenylethynyl)thiophene-2-carbaldehyde

- Structure : The compound features a thiophene ring with an aldehyde group and a phenylethynyl substituent.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and modulation of protein interactions.

Neuroprotective Effects

One of the notable activities of this compound is its neuroprotective properties. It has been studied for its role in modulating β-amyloid aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. In models of glaucoma and age-related macular degeneration, it has shown promise in protecting retinal ganglion cells and axons .

Antiviral Activity

Thiophene derivatives, including this compound, have been evaluated for their antiviral properties. Studies suggest that they may exhibit activity against viruses such as Ebola virus (EBOV), where they demonstrated significant antiviral effects in vitro. The effective concentration (EC50) and cytotoxic concentration (CC50) values have been documented, indicating a favorable selectivity index (SI) for certain thiophene derivatives .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Protein Aggregation : The compound may inhibit the aggregation of β-amyloid proteins, potentially reducing neurotoxicity associated with Alzheimer’s disease.

- Antiviral Mechanisms : For its antiviral properties, it is hypothesized that the compound interferes with viral entry or replication processes within host cells.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving thiophene derivatives and phenylethyne compounds. A common method includes:

- Starting Materials : Thiophene derivatives and appropriate alkynes.

- Reagents : Catalysts such as ammonium bifluoride can be utilized to facilitate the reaction.

- Conditions : Reactions are typically conducted under controlled temperatures in solvents like methanol to yield high-purity products .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

Propiedades

IUPAC Name |

4-(2-phenylethynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKNBQCVYQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371867 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-58-4 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.